molecular formula C22H20N4O4 B2470679 3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one CAS No. 1112374-04-5

3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one

Cat. No.: B2470679
CAS No.: 1112374-04-5
M. Wt: 404.426
InChI Key: CSKIGADLACUXGN-UHFFFAOYSA-N
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Description

3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of an oxadiazole ring and a dihydropyridazinone moiety, which contribute to its unique chemical and biological properties

Properties

IUPAC Name

3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-13-5-6-16(9-14(13)2)26-8-7-19(27)20(24-26)22-23-21(25-30-22)15-10-17(28-3)12-18(11-15)29-4/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKIGADLACUXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Formation of the Dihydropyridazinone Moiety: The dihydropyridazinone ring can be synthesized by cyclization of a suitable precursor.

    Coupling of the Two Moieties: The final step involves coupling the oxadiazole and dihydropyridazinone moieties through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Bromine (Br2), chlorine (Cl2)

Major Products Formed

    Oxidation: Oxidized derivatives with increased oxygen content

    Reduction: Reduced derivatives with decreased oxygen content

    Substitution: Halogenated derivatives with substituted halogen atoms

Scientific Research Applications

Antimicrobial Properties

Research has shown that derivatives of oxadiazoles often possess antimicrobial properties. For instance, a series of 1,3,4-oxadiazole derivatives have been evaluated for their antibacterial and antifungal activities. Compounds with similar structures have demonstrated effectiveness against various pathogens, suggesting that 3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one could also exhibit such properties due to its oxadiazole component .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been widely studied. In several cases, compounds featuring oxadiazole rings have shown promising results in inhibiting cancer cell proliferation. For example, studies indicate that certain oxadiazole derivatives exhibit moderate to severe inhibitory effects against various cancer cell lines . The specific structural features of This compound may enhance its efficacy as an anticancer agent.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of compounds containing the oxadiazole ring typically involves cyclization reactions that can be optimized to yield high-purity products. The structure-activity relationship studies suggest that modifications on the phenyl or dimethyl groups can significantly influence the biological activity of the resulting compounds .

Case Studies and Research Findings

Several studies have focused on related compounds with similar structural motifs:

  • Antioxidant and Antibacterial Activities : A series of 2,5-disubstituted 1,3,4-oxadiazole derivatives were synthesized and screened for antioxidant and antibacterial activities. Some derivatives exhibited comparable efficacy to first-line drugs .
  • Inhibition of Dihydroorotate Dehydrogenase : Research into inhibitors of human dihydroorotate dehydrogenase (DHODH) has highlighted the potential of oxadiazole derivatives in antiviral therapies. These studies emphasize the importance of structural modifications for enhancing biological activity .

Potential Applications

Given its structural components and preliminary findings from related compounds:

  • Pharmaceutical Development : There is potential for developing new antimicrobial and anticancer agents based on this compound.
  • Drug Design : The insights gained from SAR studies can guide the design of more potent derivatives with tailored biological activities.

Mechanism of Action

The mechanism of action of 3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of enzymes, receptors, or other proteins involved in various biological processes . For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one stands out due to its unique combination of an oxadiazole ring and a dihydropyridazinone moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Biological Activity

The compound 3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its potential as an anticancer agent and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C25H20N4O4C_{25}H_{20}N_{4}O_{4} with a molecular weight of 440.46 g/mol. The structure features a 1,2,4-oxadiazole moiety, which is known for its bioactivity in various pharmacological contexts.

PropertyValue
Molecular FormulaC25H20N4O4C_{25}H_{20}N_{4}O_{4}
Molecular Weight440.46 g/mol
CAS Number1291868-99-9

Anticancer Activity

  • Mechanism of Action : The oxadiazole scaffold has been shown to interact with various biological targets involved in cancer progression. These include:
    • Inhibition of thymidylate synthase and histone deacetylase (HDAC).
    • Modulation of telomerase activity.
    • Induction of apoptosis in cancer cells through pathways involving p53 and caspase activation .
  • Case Studies :
    • In vitro studies demonstrated that derivatives of oxadiazole exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma). For instance, one derivative showed an IC50 value comparable to Tamoxifen in MCF-7 cells .
    • Structural modifications have been essential for enhancing the antiproliferative effects. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) has been linked to improved activity profiles .

Other Biological Activities

  • Antimicrobial Properties : Some studies have indicated that oxadiazole derivatives possess antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
  • Anti-inflammatory and Analgesic Effects : Certain derivatives have also been evaluated for their anti-inflammatory and analgesic effects in preclinical models, indicating potential applications in pain management and inflammatory diseases .

Research Findings

Recent research highlights the importance of structural modifications in optimizing the biological activity of oxadiazole derivatives:

Study ReferenceCompound TestedIC50 (µM)Cancer Cell Line
Oxadiazole A0.12MCF-7
Oxadiazole B2.78A549
Oxadiazole C15.63A375

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